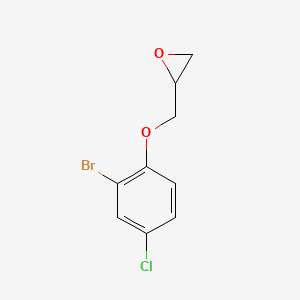

7-溴-5-甲基-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

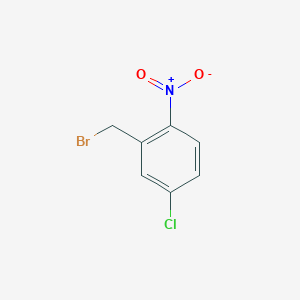

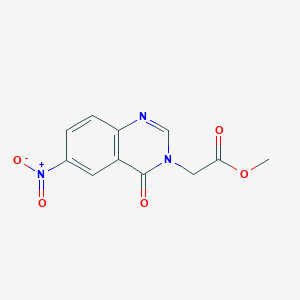

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. Indole derivatives are known for their biological activities and as intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.

Synthesis Analysis

The synthesis of indole derivatives often involves regioselective halogenation, as seen in the preparation of methyl 5,6-dibromoindole-3-carboxylate, where bromine in acetic acid is used to achieve regioselectivity . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involves the gradual evaporation of acetone under ambient conditions . These methods highlight the versatility of indole carboxylates in undergoing various chemical transformations to yield brominated indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using single-crystal X-ray analysis and vibrational spectral studies. For instance, the structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was optimized using DFT calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the electronic properties of the molecules.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. For example, the catalytic hydrogenation of ethylidene isomers can lead to the stereoselective formation of tacamine-type indole alkaloids . Additionally, the design and synthesis of ethyl 5-hydroxyindole-3-carboxylate derivatives have been reported to yield efficient inhibitors of human 5-lipoxygenase, demonstrating the reactivity of indole carboxylates in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole core. The introduction of bromine atoms, for example, can significantly alter these properties. The synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate showcases the preparation of a key intermediate with potential biological activity . The study of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester further exemplifies the optimization of synthesis parameters to achieve high yield and purity .

科学研究应用

结构分析与合成

- 吲哚羧酸乙酯,包括衍生物如 7-溴-5-甲基-1H-吲哚-2-羧酸乙酯,一直是结构分析和合成方法的研究对象。例如,与本化合物密切相关的单溴代吲哚-3-羧酸乙酯的结构被阐明,以区分 5-和 6-溴吲哚,突出了溴吲哚化学的复杂性 (Leggetter & Brown, 1960).

- 合成研究通常集中于为吲哚羧酸乙酯创建新的衍生物以用于各种应用。例如,6-溴-5-((5-溴嘧啶-2-基)氧基)-2-((2,6-二甲基吗啉代)甲基)-1-甲基-1H-吲哚-3-羧酸乙酯的合成涉及对其晶体结构和振动光谱研究的详细分析 (Luo et al., 2019).

生物医学研究

- 吲哚衍生物,包括与 7-溴-5-甲基-1H-吲哚-2-羧酸乙酯类似的衍生物,因其在生物医学应用中的潜力而受到研究。对 5-羟基-1H-吲哚-3-羧酸乙酯的研究表明其具有显着的抗乙型肝炎病毒活性,表明此类化合物具有治疗潜力 (Zhao et al., 2006).

抗菌研究

- 溴代色氨酸衍生物,包括溴代吲哚羧酸盐,在抗菌研究中显示出前景。一项研究调查了来自 Thorectidae 海绵的溴代生物碱,发现 6-溴-1H-吲哚-3-羧酸甲酯等化合物抑制了表皮葡萄球菌的生长 (Segraves & Crews, 2005).

化学反应与催化

- 吲哚羧酸乙酯也因其在各种化学反应中的行为而受到研究。例如,吲哚-2-羧酸乙酯的 Friedel-Crafts 反应显示出意想不到的酰化作用,产生 3-、5-和 7-酰基吲哚羧酸盐的混合物。这表明这些化合物的反应性很复杂,与合成和催化有关 (Murakami et al., 1988).

材料科学

- 在材料科学中,合成新型吲哚衍生物引起了人们的兴趣。关于双吲哚海洋生物碱 Topsentin 的脱氮类似物的简便合成研究包括制备吲哚羧酸乙酯,证明了它们在新型材料开发中的用途 (Carbone et al., 2013).

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate could involve further exploration of its potential therapeutic applications.

属性

IUPAC Name |

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIFCUFDYHGQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

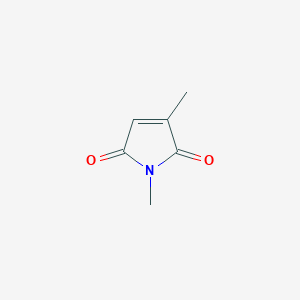

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)

![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)